REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[ClH:22].[F:1][C:2]([c:3]1[cH:4][c:5]([SH:9])[cH:6][cH:7][cH:8]1)([F:10])[F:11].[Na+:13].[OH-:12].[c:14]1([CH2:20][Cl:21])[cH:15][cH:16][cH:17][cH:18][n:19]1>>[ClH:21].[F:1][C:2]([c:3]1[cH:4][c:5]([S:9][CH2:20][c:14]2[cH:15][cH:16][cH:17][cH:18][n:19]2)[cH:6][cH:7][cH:8]1)([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(S)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccn1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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FC(F)(F)c1cccc(SCc2ccccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |